tert-Butyl N-[3-(iodomethyl)oxetan-3-yl]carbamate
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Overview
Description
tert-Butyl N-[3-(iodomethyl)oxetan-3-yl]carbamate is a chemical compound with the molecular formula C9H16INO3 and a molecular weight of 313.1327 g/mol . This compound is used in various scientific research applications, particularly in the fields of organic synthesis and medicinal chemistry.
Preparation Methods
The synthesis of tert-Butyl N-[3-(iodomethyl)oxetan-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with 3-(iodomethyl)oxetane. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .
Chemical Reactions Analysis
tert-Butyl N-[3-(iodomethyl)oxetan-3-yl]carbamate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The iodomethyl group can be substituted by various nucleophiles such as amines, thiols, and alcohols under basic conditions.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxetane derivatives.
Common reagents used in these reactions include sodium hydride, potassium carbonate, dimethylformamide, tetrahydrofuran, and lithium aluminum hydride. The major products formed from these reactions depend on the specific nucleophile or reducing agent used.
Scientific Research Applications
tert-Butyl N-[3-(iodomethyl)oxetan-3-yl]carbamate is widely used in scientific research for:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.
Biological Studies: It is used in the study of enzyme mechanisms and protein interactions.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl N-[3-(iodomethyl)oxetan-3-yl]carbamate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The iodomethyl group is particularly reactive, allowing the compound to participate in nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Comparison with Similar Compounds
tert-Butyl N-[3-(iodomethyl)oxetan-3-yl]carbamate can be compared with similar compounds such as:
- tert-Butyl N-[3-(bromomethyl)oxetan-3-yl]carbamate
- tert-Butyl N-[3-(chloromethyl)oxetan-3-yl]carbamate
- tert-Butyl N-[3-(fluoromethyl)oxetan-3-yl]carbamate
These compounds share similar structures but differ in the halogen atom attached to the oxetane ring. The uniqueness of this compound lies in the reactivity of the iodomethyl group, which is more reactive than the corresponding bromomethyl, chloromethyl, or fluoromethyl groups .
Properties
IUPAC Name |
tert-butyl N-[3-(iodomethyl)oxetan-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16INO3/c1-8(2,3)14-7(12)11-9(4-10)5-13-6-9/h4-6H2,1-3H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMCQSTOERWLWCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(COC1)CI |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16INO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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